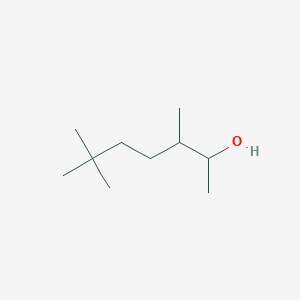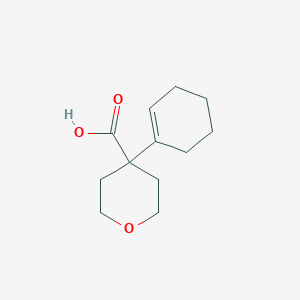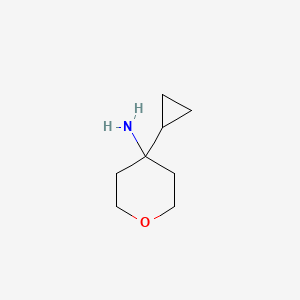![molecular formula C13H23BrO B13063506 1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane](/img/structure/B13063506.png)
1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane is an organic compound with the molecular formula C₁₃H₂₃BrO and a molecular weight of 275.23 g/mol . This compound is characterized by a bromine atom attached to a cyclohexyl ring, which is further connected to another cyclohexyl ring substituted with a methyl group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane typically involves the reaction of 2-bromocyclohexanol with 4-methylcyclohexanol under specific conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the removal of the bromine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives without the bromine atom.
Aplicaciones Científicas De Investigación
1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-methylcyclohexane: Similar in structure but lacks the additional cyclohexyl ring.
2-Bromocyclohexanol: Contains a hydroxyl group instead of the oxy-methylcyclohexane moiety.
4-Methylcyclohexanol: Lacks the bromine atom and the additional cyclohexyl ring.
Uniqueness
1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications and the development of novel compounds.
Propiedades
Fórmula molecular |
C13H23BrO |
|---|---|
Peso molecular |
275.22 g/mol |
Nombre IUPAC |
1-bromo-2-(4-methylcyclohexyl)oxycyclohexane |
InChI |
InChI=1S/C13H23BrO/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h10-13H,2-9H2,1H3 |
Clave InChI |
XJRRQVIMNZEDCA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)OC2CCCCC2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


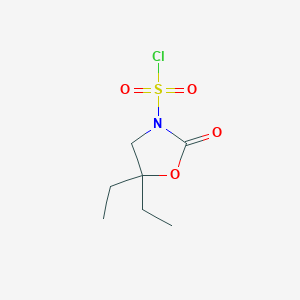
![Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13063433.png)


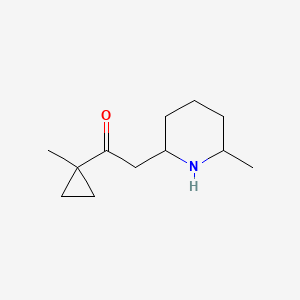
![(Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol](/img/structure/B13063453.png)
![2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13063457.png)
![tert-Butyl8-fluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13063463.png)

![3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13063478.png)
